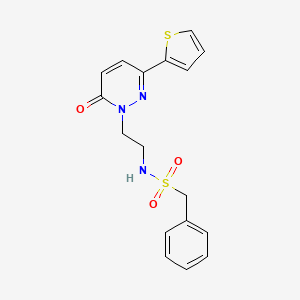

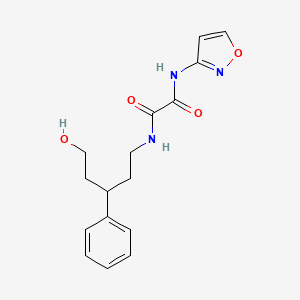

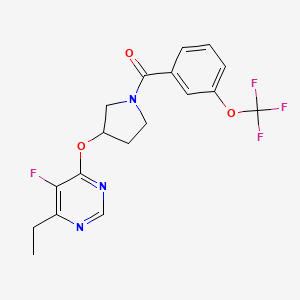

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as TAK-659 and is a potent inhibitor of protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in B-cell receptor (BCR) signaling, and its inhibition has been shown to be effective in treating various B-cell malignancies.

Scientific Research Applications

Environmental Remediation

Research on compounds with similar functionalities, such as the electro-Fenton degradation of antimicrobials like triclosan and triclocarban, demonstrates the potential of specific urea derivatives in environmental remediation technologies. These compounds are involved in generating hydroxyl radicals for the degradation of persistent organic pollutants in water, suggesting potential applications in water treatment and pollution control (Sirés et al., 2007).

Chemical Synthesis

The flexibility and reactivity of urea derivatives have been explored in various chemical syntheses. For example, the synthesis of cyclic dipeptidyl ureas introduces a new class of cyclic ureas, demonstrating the compound's utility in creating biologically relevant molecules (Sañudo et al., 2006). This highlights the role of such compounds in synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science.

Corrosion Inhibition

Urea derivatives have been investigated as corrosion inhibitors for metals, showcasing their importance in materials science and engineering. The study by Mistry et al. (2011) on the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in acidic solutions illustrates the potential of urea derivatives in protecting metals from corrosion, thereby extending their lifespan and reliability in industrial applications (Mistry et al., 2011).

Enzyme Immobilization

Urea derivatives have been utilized as supports for enzyme immobilization, indicating their potential in biotechnology and biochemistry. The use of polymeric aminomethyl phosphines, after oxidation to the phosphine oxides, demonstrates the application of urea-based compounds in creating supports for enzyme immobilization. This can enhance enzyme stability and activity, which is crucial for various industrial and research applications (Henderson et al., 1995).

Photophysics and Anion Sensing

Mononuclear gold(I) acetylide complexes with urea groups have been synthesized and characterized for their photophysics and anion sensing properties. Such studies highlight the potential of urea derivatives in developing new materials for sensing applications, demonstrating their versatility in creating compounds with specific electronic and optical properties (Zhou et al., 2012).

properties

IUPAC Name |

1-(2-cyclohexyl-2-hydroxyethyl)-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N2O2/c17-16(18,19)12-7-4-8-13(9-12)21-15(23)20-10-14(22)11-5-2-1-3-6-11/h4,7-9,11,14,22H,1-3,5-6,10H2,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMATVAGHUAGFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2677719.png)

![5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B2677720.png)

![(3Ar,6aS)-3a-(morpholin-4-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2677724.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2677733.png)

![(5-bromofuran-2-yl)(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2677736.png)

![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2677737.png)